molecular formula C7H9NO2S B8295588 5-acetyl-3,4-dimethyl-3H-thiazol-2-one

5-acetyl-3,4-dimethyl-3H-thiazol-2-one

Cat. No. B8295588
M. Wt: 171.22 g/mol
InChI Key: KLBJEBADZSVSPS-UHFFFAOYSA-N
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Patent
US07897605B2

Procedure details

Methylammonium N-methylthio-carbamate (13.1 g, 0.105 mol; prepared from methylamine and carbonyl sulfide as described, Y. Gelernt et al. 1974, J. Chem. Soc. Perkin Trans. 1, 2610) was partially dissolved in MeOH (150 mL). 3-Chloro-pentane-2,4-dione (14.9 mL, 0.125 mol) was added drop-wise at room temperature, producing a gradual exotherm to 40° C. After stirring at room temperature for 1 h, the solvent was removed in vacuo. The residue was treated with H2O (50 mL) and was extracted with CH2Cl2 (3×50 mL). The combined organic fractions were washed (brine), dried (Na2SO4), filtered, and evaporated in vacuo to an amber-coloured oil. This was purified by chromatography (300 g SiO2, eluting with 1:1 heptane/Et2O to obtain non-cyclized adduct, then Et2O to obtain 5-acetyl-3,4-dimethyl-3H-thiazol-2-one, which was recrystallized from EtOH as colourless needles (14.2 g). 1H-NMR (CDCl3): δ 2.34 (s, 3H), 2.59 (s, 3H), 3.33 (s, 3H). IR (ATR): 1655 and 1621 cm−1 (CO str).
Name
Methylammonium N-methylthio-carbamate
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:5])[O-:4].C[NH3+].Cl[CH:9]([C:13](=[O:15])[CH3:14])[C:10](=O)[CH3:11].CCOCC>CO>[C:13]([C:9]1[S:5][C:3](=[O:4])[N:2]([CH3:1])[C:10]=1[CH3:11])(=[O:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Methylammonium N-methylthio-carbamate
Quantity
13.1 g
Type
reactant
Smiles
CNC([O-])=S.C[NH3+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.9 mL
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing a gradual exotherm to 40° C
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (3×50 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an amber-coloured oil
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography (300 g SiO2
WASH
Type
WASH
Details
eluting with 1:1 heptane/Et2O
CUSTOM
Type
CUSTOM
Details
to obtain non-cyclized adduct

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=C(N(C(S1)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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